

# Introduction to C14-490 and In Utero Gene Editing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188

[Get Quote](#)

Monogenic blood disorders, such as beta-thalassemia, are prime candidates for gene therapy. [1] Correcting the genetic defect in utero offers the potential to prevent irreversible pathology by leveraging the unique advantages of the fetal environment, including its small size, accessible hematopoietic stem cell (HSC) populations in the liver, and an immature immune system that may be tolerized to the gene editing machinery.[2]

**C14-490** is a potent ionizable lipid that has been central to the development of LNP delivery systems for in utero gene editing.[3] LNPs formulated with **C14-490** can efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single guide RNA (sgRNA) for CRISPR-Cas9 systems, to fetal HSCs.[4][5] This approach enables direct in vivo gene editing, offering a potentially safer and more accessible alternative to ex vivo cell therapies.[6][7]

## C14-490 Lipid Nanoparticle (LNP) Platform

LNPs are typically composed of four key components that self-assemble with the nucleic acid cargo. The ionizable lipid is a critical element, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids and, upon cellular uptake, aids in the escape from the endosome.[4][8]

## Core Components and Formulation

The modularity of LNPs allows for the optimization of their physicochemical properties and biological activity.[3] A standard formulation consists of:

- Ionizable Lipid (**C14-490**): Facilitates nucleic acid encapsulation and endosomal escape. It has a pKa of 5.94.[5]
- Phospholipid (e.g., DOPE or DSPC): Provides structural stability to the lipid bilayer.[4][9]
- Cholesterol: Enhances membrane rigidity and stability.[4][9]
- PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that controls particle size, prevents aggregation, and increases circulation time.[4][8]

## LNP Optimization and Targeting

Research has shown that the formulation parameters of **C14-490** LNPs can be systematically optimized to improve gene editing efficacy. An optimized formulation, referred to as "B5," demonstrated a threefold increase in insertion and deletion (indel) frequency in the fetal liver compared to the unoptimized "A0" formulation.[3]

To further enhance delivery to specific cell types, LNPs can be surface-functionalized with targeting ligands. For HSCs, which express the CD45 receptor, **C14-490** LNPs have been conjugated with anti-CD45 antibody fragments (F(ab')<sub>2</sub>).[3][6] These "Systematically optimized Targeted Editing Machinery" (STEM) LNPs show significantly improved gene editing in fetal HSCs compared to their untargeted counterparts.[3][10]

## Quantitative Data and LNP Characterization

The physical characteristics of LNPs are critical to their function and are routinely measured. Furthermore, in vivo efficacy is quantified by measuring the rate of gene editing at the target locus.

## Physicochemical Properties of C14-490 LNPs

The following table summarizes the characterization data for different **C14-490** LNP formulations used in proof-of-concept studies.

LNP Formulation	Mean Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
Untargeted LNPs	~80 - 100	< 0.2	> 90%
Targeted LNPs (STEM LNPs)	~90 - 110	< 0.2	> 90%

(Data synthesized from multiple sources describing typical LNP characteristics).[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## In Vivo Gene Editing Efficacy

The efficacy of **C14-490** LNPs for in utero gene editing was tested in mouse models by targeting the transthyretin (TTR) gene. The percentage of indels was measured 5 days after a single intravenous injection into E13.5 fetuses.

LNP Formulation	Target Tissue / Cell	Mean Indel Frequency (%)	Fold Increase vs. Untargeted
B5 LNPs (Untargeted)	Fetal Liver (Whole)	~15%	-
STEM LNPs (Targeted)	Fetal Liver (Whole)	~15%	~1x
B5 LNPs (Untargeted)	Fetal HSCs	~2%	-
STEM LNPs (Targeted)	Fetal HSCs	~8%	~4x

(Data derived from figures in Palanki et al., PNAS, 2024).[\[3\]](#)[\[6\]](#)

## Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in using **C14-490** LNPs for in utero gene editing.

## LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating SpCas9 mRNA and a target-specific sgRNA.

- Phase Preparation:
  - Aqueous Phase: Dilute the mRNA and sgRNA in an acidic buffer (e.g., 10-50 mM sodium citrate, pH 4.0).[\[14\]](#)
  - Organic Phase: Dissolve **C14-490**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[\[15\]](#)
- Microfluidic Mixing:
  - Load the aqueous and organic phase solutions into separate syringes.
  - Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a controlled flow rate (e.g., total flow rate of 12 mL/min) and a defined volume ratio (typically 3:1 aqueous to organic).[\[14\]](#)[\[15\]](#)
- Purification and Concentration:
  - Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
  - Concentrate the LNPs using an ultrafiltration device (e.g., Amicon Ultra centrifugal filters).[\[15\]](#)
- Sterilization and Characterization:
  - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
  - Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.[\[12\]](#)

## In Utero Intravenous Injection in Mice

This surgical procedure is performed to deliver the LNP formulation directly to the fetal circulation.

- Animal Preparation:
  - Anesthetize a time-dated pregnant mouse (e.g., gestational day E13.5 - E16) using isoflurane.[\[16\]](#)
  - Administer a local anesthetic (e.g., bupivacaine) at the planned incision site.
- Surgical Procedure:
  - Perform a midline laparotomy to expose the uterine horns.[\[16\]](#)
  - Carefully exteriorize one uterine horn and position it for microscopic observation. Keep the tissue moist with warm, sterile saline.
  - Identify a fetus and locate the vitelline vein, which is visible across the yolk sac.[\[16\]](#)[\[17\]](#)
- Injection:
  - Using a pulled-glass micropipette, inject a precise volume (e.g., 1-2  $\mu$ L) of the **C14-490** LNP solution directly into the vitelline vein. The typical dose is 1 mg/kg of total mRNA, calculated based on estimated fetal weight.[\[3\]](#)
- Closure and Recovery:
  - Gently return the uterine horn to the abdominal cavity.
  - Close the abdominal wall and skin using sutures.
  - Monitor the mouse during recovery until it is fully ambulatory.

## Quantification of Gene Editing by Next-Generation Sequencing (NGS)

This protocol is used to determine the frequency of on-target edits in fetal tissues.

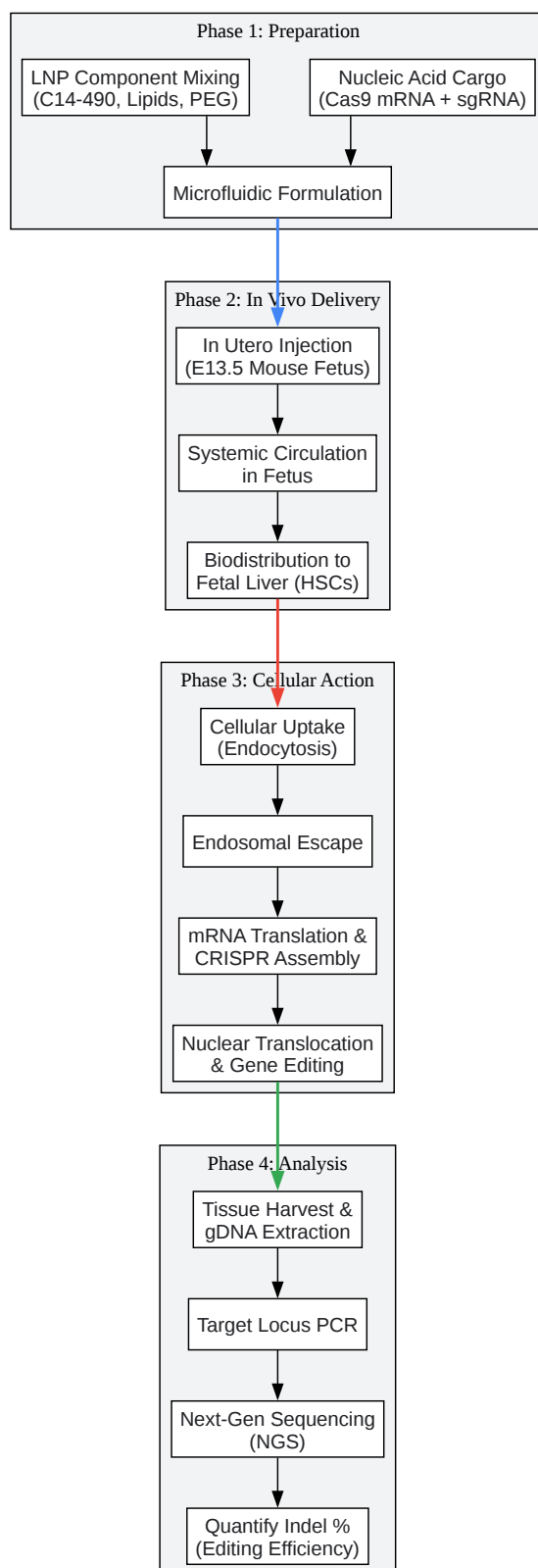
- Tissue Harvest and DNA Isolation:
  - At a predetermined time point post-injection (e.g., 5 days), euthanize the mother and harvest the fetal livers.
  - If analyzing HSCs, perform fluorescence-activated cell sorting (FACS) to isolate the Lin-/Sca1+/cKit+ cell population.[\[3\]](#)
  - Isolate genomic DNA (gDNA) from the whole liver tissue or the sorted HSCs using a standard extraction kit.
- PCR Amplification:
  - Amplify the genomic region surrounding the CRISPR/Cas9 target site using high-fidelity DNA polymerase. The primers should be designed to generate an amplicon of 200-300 bp. [\[18\]](#)
- NGS Library Preparation and Sequencing:
  - Prepare the PCR amplicons for deep sequencing using a library preparation kit compatible with an NGS platform (e.g., Illumina). This involves adding sequencing adapters and unique barcodes for multiplexing samples.[\[19\]](#)
  - Perform sequencing to generate a high number of reads for each sample.
- Data Analysis:
  - Align the sequencing reads to the reference genome.
  - Analyze the aligned reads for the presence of insertions and deletions (indels) within a window around the expected cut site.
  - Calculate the gene editing efficiency as the percentage of reads containing indels relative to the total number of reads.[\[8\]](#)[\[20\]](#)

## Visualized Workflows and Mechanisms

Diagrams created using Graphviz illustrate the key processes and pathways involved in **C14-490** LNP-mediated in utero gene editing.

### General Experimental Workflow

The following diagram outlines the end-to-end process, from LNP creation to the final analysis of gene editing outcomes.

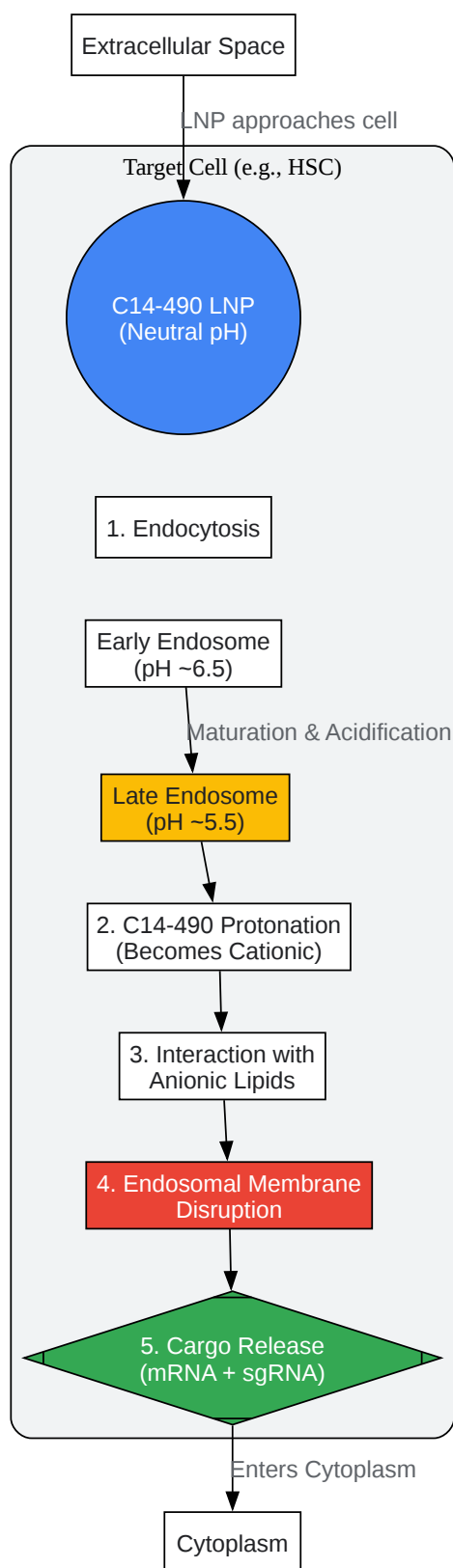


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for in utero gene editing using **C14-490** LNPs.

## LNP Cellular Uptake and Endosomal Escape

This diagram details the mechanism by which the LNP's nucleic acid cargo is released into the cytoplasm of a target cell.

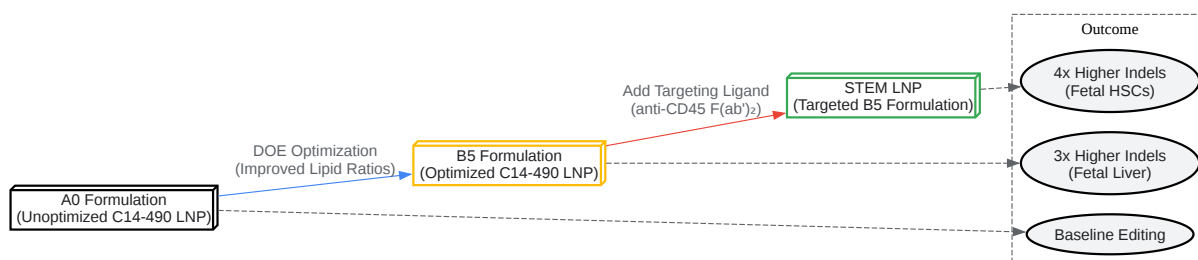


[Click to download full resolution via product page](#)

Fig. 2: Mechanism of LNP endosomal escape driven by endosomal acidification.

## LNP Optimization Strategy

This diagram shows the logical progression of improving LNP efficacy through formulation optimization and active targeting.



[Click to download full resolution via product page](#)

Fig. 3: Logical progression of **C14-490** LNP optimization for HSC targeting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pnas.org [pnas.org]
- 2. Spatial control of in vivo CRISPR–Cas9 genome editing via nanomagnets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. event.fourwaves.com [event.fourwaves.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomol.com [biomol.com]
- 15. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In utero CRISPR-mediated therapeutic editing of metabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 20. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Introduction to C14-490 and In Utero Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574188#c14-490-for-in-utero-gene-editing-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)